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Pharmacological Profile of TAK-063

Attribute Details for TAK-063

Target Phosphodiesterase 10A (PDE10A) [1] [2]

Reported ICso (Human 0.30 nM [1] [2]

PDE10A)
Selectivity >15,000-fold selectivity over other PDE families (PDE1-9, 11) [1] [2]
Key Mechanism Increases striatal CAMP & cGMP levels; activates both direct & indirect

pathway Medium Spiny Neurons (MSNSs) [1] [2] [3]

Reported Experimental Methamphetamine-induced hyperactivity, prepulse inhibition (PPI) in rodents
Models [3]

Reported Therapeutic Schizophrenia, Fragile X Syndrome, Huntington's disease, cognitive
Potential enhancement [2] [4]

Experimental Protocols for Key TAK-063 Studies
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The methodologies from pivotal studies on TAK-063 are outlined below, which may serve as a useful

reference for your own experimental designs.

¢ In Vitro PDE Inhibition Assay: The half-maximal inhibitory concentration (ICso) of TAK-063 was
determined using recombinant human PDE10A enzyme. Inhibitory activity against other PDE
families was also assessed to confirm selectivity. The assay measures the compound's ability to
inhibit the hydrolysis of a cyclic nucleotide substrate [1] [2].

¢ In Vivo Target Engagement: To confirm that TAK-063 engages its target in the brain, PDE10A
occupancy was measured in rats using a selective PET tracer, T-773. The dose required to achieve
50% enzyme occupancy (ECso) was calculated, demonstrating target engagement in the central
nervous system [2].

¢ Antipsychotic-like Efficacy Models:

o Methamphetamine (METH)-induced Hyperactivity: Rodents (e.g., rats) were administered
TAK-063 orally before an injection of METH. Locomotor activity was then measured and
compared to control groups. A significant reduction in hyperactivity is interpreted as an
antipsychotic-like effect [3].

o Prepulse Inhibition (PPI): This model measures sensorimotor gating. A pre-pulse of sound is
given before a startling pulse. The percentage of PPI is calculated, and its reversal of drug-
induced deficits by TAK-063 indicates potential pro-cognitive and antipsychotic efficacy [3].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for TAK-063 in striatal Medium Spiny

Neurons (MSNs), based on the search results.
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Diagram Title: Proposed Mechanism of TAK-063 in Striatal Neurons
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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